N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a synthetic organic compound featuring a hexanamide backbone conjugated to two distinct moieties: a cyclohexene-ethyl group and a tetrahydroquinazolinone ring. The tetrahydroquinazolinone core is a nitrogen-containing heterocycle known for its pharmacological relevance, particularly in anticancer and enzyme inhibition applications .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h6-7,9,11-12H,1-5,8,10,13-16H2,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVBNIUYBBTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the cyclohexene derivative: Starting with cyclohexene, the compound undergoes a series of reactions to introduce the ethyl group at the 1-position.
Synthesis of the quinazoline derivative: The quinazoline core is synthesized through a condensation reaction involving anthranilic acid and formamide.
Coupling reaction: The cyclohexene derivative is then coupled with the quinazoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Amidation: The final step involves the amidation of the coupled product with hexanoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several analogues documented in the literature. Below is a detailed analysis:
Structural Analogues with Tetrahydroquinazolinone Moieties
- 6-Nitro-2-trichloromethylquinazolin-4(3H)-one (CAS 20) This derivative () shares the tetrahydroquinazolinone core but lacks the hexanamide chain and cyclohexene group. The nitro and trichloromethyl substituents enhance electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzymes).
- Compound 17 (EP 3 643 703 A1) This patent-derived compound includes a quinazolinone linked to a cyclopropapyrazole group and a difluorophenylacetamide chain. Unlike the target compound, its complexity suggests higher molecular weight and possible steric hindrance, which could reduce bioavailability .
Hexanamide-Based Analogues
- (Se)NBD-Mal () This fluorogenic probe contains a hexanamide chain conjugated to a maleimide and selenadiazole group. While both compounds share the hexanamide backbone, (Se)NBD-Mal’s selenadiazole moiety enables fluorescence-based sensing, whereas the target compound’s tetrahydroquinazolinone may confer therapeutic activity (e.g., kinase inhibition) .
- DBM-PEG-disulfide Derivatives ()
These bioconjugation agents feature dibromo-pyrrole and pentynamido groups on a hexanamide scaffold. The target compound’s lack of reactive handles (e.g., disulfides or alkynes) suggests divergent applications, favoring drug development over antibody conjugation .
Pharmacologically Active Quinazolinones
- Anticancer Quinazolinone Analogues () Derivatives like 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) exhibit activity against MDA-MB-231 breast cancer cells.
- CAS 1630832-30-2 () This isoindoloquinazolinone derivative includes a methoxybenzyl group instead of cyclohexene. The substitution pattern highlights how aromatic vs. aliphatic groups influence solubility and receptor binding .
Data Table: Key Comparisons
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